![molecular formula C20H15F3N4OS B380651 2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 314260-30-5](/img/structure/B380651.png)
2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide” is a chemical with the linear formula C20H15F3N4OS . It has a molecular weight of 416.428 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Applications De Recherche Scientifique
Antiviral Research
The triazoloquinoline core structure is known to have potential antiviral properties. Compounds with this structure have been synthesized for antiviral screening, with some showing promising results in plaque-reduction assays . The presence of the triazoloquinoline moiety, especially when combined with a thioamide group, can be explored for the development of new antiviral agents.
Antimicrobial Activity
Triazoloquinolines are also reported to exhibit antimicrobial activities. The structural similarity of 2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide to other triazoloquinolines suggests it could be effective against bacterial and fungal pathogens. The incorporation of different substituents, such as the trifluoromethyl group, may enhance its bioactivity .
Synthesis of Novel Compounds
The compound can serve as an intermediate in the synthesis of a variety of novel compounds. Through aromatic nucleophilic substitution reactions, it can be used to create new derivatives with potential biological activities .
Chemotherapy Research
Given the cytotoxic properties of some triazoloquinoline derivatives at certain concentrations, there is a possibility to investigate the compound for chemotherapy applications. It could be part of a study to develop new chemotherapeutic agents that target specific cancer cells .
Material Science
The electronic properties of the triazoloquinoline ring system could be of interest in material science. This compound could be investigated for its potential use in organic semiconductors or other electronic materials.
Safety And Hazards
Propriétés
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c1-12-9-17-25-26-19(27(17)16-8-3-2-7-15(12)16)29-11-18(28)24-14-6-4-5-13(10-14)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKELAJPPTVJEHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

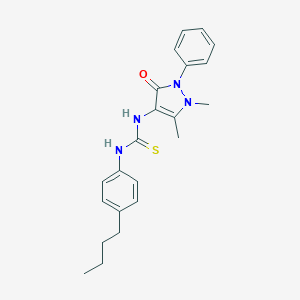
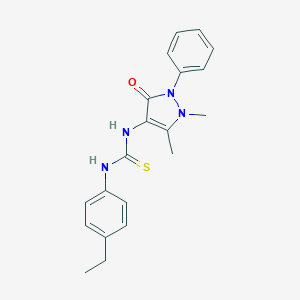
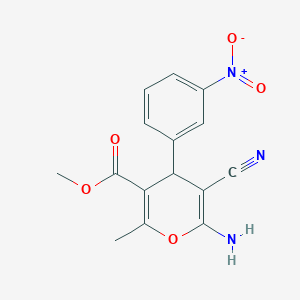
![2-amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B380574.png)
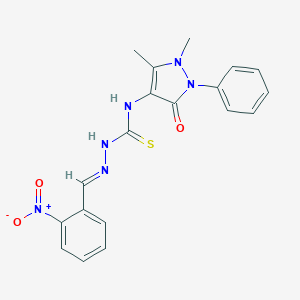
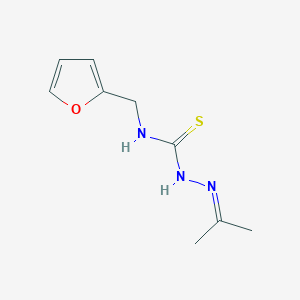
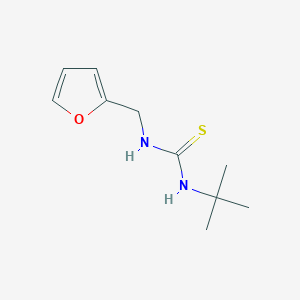
![4-({[2-(1-{3-nitrophenyl}ethylidene)hydrazino]carbothioyl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B380578.png)
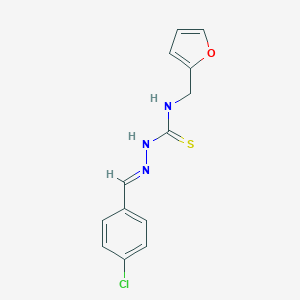
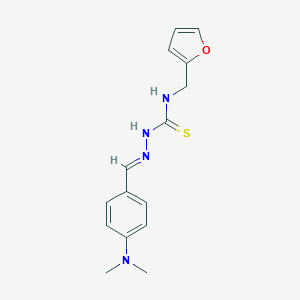
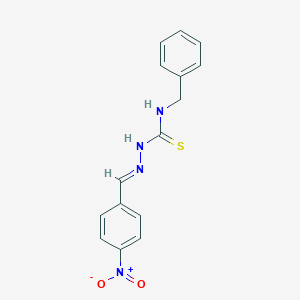
![N-{4-[(4-iodobenzylidene)amino]phenyl}acetamide](/img/structure/B380590.png)
![4-{4-[(4-Iodobenzylidene)amino]anilino}-4-oxobutanoic acid](/img/structure/B380591.png)
